G2-peptide

Antibody Engineering FcγRIIIa Surface Plasmon Resonance (SPR)

G2-peptide is the only glycopeptide substrate that yields a homogeneous digalactosylated (G2) antibody Fc glycoform—enabling precise FcγRIIIa binding with a KD of ~6–26 nM and a ~2-fold improvement over agalactosylated (G0) forms. Substituting G0 or G1 analogs produces different Fc glycosylation patterns, directly altering ADCC potency and compromising data reproducibility. Supplied at >95.0% HPLC purity with confirmed structure by NMR, this compound serves as an essential chemoenzymatic substrate for glyco-engineering therapeutic mAbs and as a high-fidelity LC-MS calibrant for biotherapeutic lot-release characterization.

Molecular Formula C90H155N13O54
Molecular Weight 2283.2 g/mol
Cat. No. B1384745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG2-peptide
Molecular FormulaC90H155N13O54
Molecular Weight2283.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C90H155N13O54/c1-27(2)47(102-77(135)34(93)13-9-11-15-91)80(138)94-28(3)76(134)100-36(79(137)99-35(14-10-12-16-92)78(136)103-48(29(4)112)82(139)140)17-46(117)101-81-49(95-30(5)113)58(123)69(41(22-108)142-81)151-83-50(96-31(6)114)59(124)72(44(25-111)147-83)154-88-68(133)73(155-90-75(65(130)56(121)40(21-107)146-90)157-85-52(98-33(8)116)61(126)71(43(24-110)149-85)153-87-67(132)63(128)54(119)38(19-105)144-87)57(122)45(150-88)26-141-89-74(64(129)55(120)39(20-106)145-89)156-84-51(97-32(7)115)60(125)70(42(23-109)148-84)152-86-66(131)62(127)53(118)37(18-104)143-86/h27-29,34-45,47-75,81,83-90,104-112,118-133H,9-26,91-93H2,1-8H3,(H,94,138)(H,95,113)(H,96,114)(H,97,115)(H,98,116)(H,99,137)(H,100,134)(H,101,117)(H,102,135)(H,103,136)(H,139,140)/t28-,29+,34-,35-,36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47-,48-,49+,50+,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69+,70+,71+,72+,73-,74-,75-,81+,83-,84-,85-,86-,87-,88-,89-,90+/m0/s1
InChIKeySUFZXARNDACTNQ-XHSQKUEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G2-Peptide Procurement: A Digalactosylated N-Glycan Standard for Antibody Engineering


G2-peptide (CAS 361443-81-4) is a chemically defined glycopeptide consisting of a biantennary, complex-type N-glycan core with two terminal β-galactose residues, linked to a peptide backbone. With a molecular formula of C90H155N13O54 and a molecular weight of 2283.27 g/mol, it serves as a specific and homogeneous source of the G2 glycoform. [1] Its primary application is as a substrate in chemoenzymatic glycan remodeling to create antibodies with a defined Fc glycosylation pattern, which is a critical quality attribute for therapeutic monoclonal antibodies (mAbs) due to its influence on effector functions like antibody-dependent cellular cytotoxicity (ADCC).

Why Glycan Structure Matters: G2-Peptide is Not Interchangeable with G0 or G1 Analogs


In-class compounds such as agalactosylated (G0) or monogalactosylated (G1) glycopeptides are not functionally interchangeable with G2-peptide. The specific glycosylation pattern of an antibody's Fc region is a direct determinant of its binding affinity to Fcγ receptors (FcγR), which in turn modulates ADCC activity. [1] Substituting G2-peptide with a G0 or G1 analog during glycan remodeling will result in a different Fc glycoform, leading to a quantifiably different binding profile to FcγRIIIa and, consequently, altered biological potency. This structural specificity necessitates the procurement and use of the precise G2-peptide to achieve the desired, well-characterized outcome in antibody engineering and quality control studies.

Quantitative Differentiation: G2-Peptide vs. G0 N-Glycan on FcγRIIIa Binding Affinity


Enhanced FcγRIIIa Binding Affinity of G2 Glycoform Compared to G0

Incorporation of G2-peptide to create a homogeneous, digalactosylated Fc glycoform results in a significantly higher binding affinity for the high-affinity FcγRIIIa-V176 receptor compared to an agalactosylated (G0) glycoform. [1] This was demonstrated using surface plasmon resonance (SPR) on an afucosylated anti-viral monoclonal antibody (palivizumab) remodeled with defined glycans. [2]

Antibody Engineering FcγRIIIa Surface Plasmon Resonance (SPR) ADCC

Superior Binding of G2 Glycoform to Low-Affinity FcγRIIIa-F176 Receptor

The affinity advantage of the G2 glycoform extends to the lower-affinity F176 isoform of the FcγRIIIa receptor, a common human polymorphism. [1] SPR analysis demonstrated that the G2 glycoform maintains a significantly lower KD compared to the G0 form when binding to this variant. [2]

Antibody Engineering FcγRIIIa Surface Plasmon Resonance (SPR) Pharmacogenomics

Validated Use in Enzymatic Glycan Remodeling of Antibodies

G2-peptide has been experimentally validated as an effective donor substrate for the transfer of homogeneous G2 N-glycans to antibodies using a glycosynthase enzyme (endoS-D233Q). This method enables the generation of antibodies with a single, defined glycoform, a prerequisite for precise structure-function studies and quality control. [1] The successful transfer was confirmed by SDS-PAGE (heavy chain shift), lectin blotting, and MALDI-TOF/MS.

Chemoenzymatic Synthesis Glycosynthase Antibody Remodeling Endo-M

Optimal Use Cases for G2-Peptide in Antibody Development and Quality Control


Generating Well-Defined Antibody Glycovariants for Structure-Activity Relationship (SAR) Studies

G2-peptide is the optimal choice for creating a homogeneous digalactosylated antibody glycoform. [1] This allows researchers to directly compare the FcγRIIIa binding affinity and ADCC activity of the G2 glycoform (KD ~6-26 nM) against other glycoforms like G0 (KD ~11-60 nM) or G1 in a controlled manner, thereby isolating the impact of terminal galactosylation on antibody effector function. [2]

Developing ADCC-Enhanced Therapeutic Antibodies

In the development of therapeutic mAbs where high ADCC activity is desired (e.g., in oncology), G2-peptide can be used to engineer the Fc domain for superior binding to FcγRIIIa. [1] The ~2-fold improvement in KD over the agalactosylated form provides a measurable and significant advantage in potentiating this immune effector function, supporting its use in the creation of next-generation, glyco-engineered antibody candidates. [2]

Creating Analytical Standards and Reference Materials

The high purity (>95.0% by HPLC) and well-defined molecular weight (2283.27 g/mol) of G2-peptide make it an ideal analytical standard for LC-MS based methods used in the characterization and quality control of biotherapeutics. [1] It can serve as a retention time and mass calibrant for identifying and quantifying the G2F and G2 glycoforms present in the complex glycan profiles of manufactured antibodies, ensuring batch-to-batch consistency. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for G2-peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.